N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group at the 1-position. The sulfonamide nitrogen is further linked to a 2-hydroxyethyl moiety bearing a thiophen-2-yl substituent.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-14(15-8-4-10-21-15)11-17-22(19,20)16-9-3-6-12-5-1-2-7-13(12)16/h1-10,14,17-18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWTVTPZDXWWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Naphthalene-1-sulfonamide: This can be achieved by reacting naphthalene-1-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated naphthalene derivative in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic applications due to its structural similarity to other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1)
- Structure : Features a naphthalene-1-sulfonamide group linked to a 2-acetylphenyl substituent.
- Synthesis: Prepared via sulfonylation of 2-aminoacetophenone with naphthalene-1-sulfonyl chloride in pyridine at 0°C to room temperature .
- Properties : Melting point 203–205°C; characterized by $ ^1H $ NMR (e.g., δ 2.6 ppm for acetyl CH$_3$) and IR spectroscopy .
- Comparison : The acetyl group introduces electron-withdrawing effects, contrasting with the target compound’s hydroxyethyl-thiophene moiety, which may enhance solubility and hydrogen-bonding capacity.
N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (1d)
- Structure : Contains a 2-(1-hydroxyethyl)phenyl group instead of acetyl.
- Synthesis : Derived via reduction of 1d-1 using NaBH$_4$ in EtOH/THF .
- Properties : Melting point 139–142°C; $ ^1H $ NMR confirms hydroxyl (broad δ 3.5–4.0 ppm) and ethyl CH$_2$ signals .
- Comparison : The hydroxyethyl group mimics the target compound’s polar side chain but lacks the thiophene ring, which could influence π-π stacking or electronic interactions.
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide
- Structure : Substituted with a furylmethyl group and ethoxy at the naphthalene 4-position.
- Synthesis : Purified via silica gel chromatography (pentane/diethyl ether) with 43% yield .
- Properties : Ethoxy increases lipophilicity; furan’s lower aromaticity compared to thiophene may reduce resonance stabilization .
- Comparison: The furan vs.
Thiophene-Containing Derivatives
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Thiophene-linked propanol with a methylamino group.
- Context : Listed as a USP impurity, indicating relevance in pharmaceutical synthesis .
- Comparison : The absence of a sulfonamide group reduces polarity, but the thiophene and hydroxyl groups align with the target compound’s pharmacophoric features.
Naphthalenol-Thiophene Hybrids
- Examples: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (compound b) and others .
Comparative Data Table
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide core with a hydroxyl group and a thiophene moiety. The presence of these functional groups contributes to its diverse biological activities.
Chemical Structure:
This compound interacts with various enzymes and proteins, potentially acting as an inhibitor or activator. Notably, the sulfonamide group is known to interact with carbonic anhydrases, which play crucial roles in pH regulation and CO2 transport in tissues.
Table 1: Interaction with Enzymes
| Enzyme | Interaction Type | Biological Role |
|---|---|---|
| Carbonic Anhydrase | Inhibition | Regulates pH and CO2 transport |
| DNA Gyrase | Inhibition | Involved in DNA replication |
| Dihydrofolate Reductase | Inhibition | Critical for nucleotide synthesis |
Cellular Effects
The compound has been shown to modulate various cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Its effects on different cell types indicate its potential as a therapeutic agent.
The mechanism of action involves the inhibition of specific enzymes that are vital for cellular processes. For example, it has demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 70 |
| Escherichia coli | 0.5 | 0.6 | 65 |
| Pseudomonas aeruginosa | 0.35 | 0.4 | 60 |
The compound also exhibits significant antibiofilm potential, outperforming traditional antibiotics like ciprofloxacin in biofilm reduction .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's activity against Staphylococcus aureus and found it effective at low concentrations (MIC values ranging from 0.22 to 0.25 µg/mL). It also inhibited biofilm formation significantly compared to controls .
- Synergistic Effects : The compound demonstrated synergistic effects when combined with other antibiotics, reducing their MICs significantly, indicating potential for combination therapy in treating resistant infections .
- Cytotoxicity Assessment : Hemolytic activity tests showed low toxicity levels (% lysis ranging from 3.23 to 15.22%), suggesting that the compound is safe for use in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
